2-Bromo-6-methylnaphthalene

概述

描述

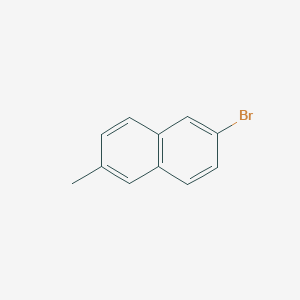

2-Bromo-6-methylnaphthalene (CAS 37796-78-4, molecular formula C₁₁H₉Br) is a brominated naphthalene derivative featuring a bromine atom at position 2 and a methyl group at position 6 of the naphthalene ring system. This compound belongs to a class of halogenated aromatic hydrocarbons, where the bromine substituent imparts reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group contributes steric and electronic effects.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methylnaphthalene typically involves the bromination of 2-methylnaphthalene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The bromine atom can be reduced to form 6-methylnaphthalene.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

- Substitution reactions yield derivatives like 2-hydroxy-6-methylnaphthalene.

- Oxidation reactions produce 2-bromo-6-naphthoic acid or 2-bromo-6-naphthaldehyde.

- Reduction reactions result in 6-methylnaphthalene.

科学研究应用

Organic Synthesis

2-Bromo-6-methylnaphthalene serves as a valuable intermediate in the synthesis of complex organic molecules. Its bromine atom allows for various substitution reactions, making it a versatile starting material for further chemical modifications. Notably, it can undergo reactions such as:

- Suzuki-Miyaura Coupling : This reaction enables the introduction of diverse functional groups by coupling with boronic acids.

- Negishi Coupling : Similar to Suzuki coupling, this method facilitates the formation of carbon-carbon bonds using organozinc reagents.

These reactions are crucial for developing new compounds in medicinal chemistry and materials science.

Pharmaceutical Applications

The compound has shown potential in medicinal chemistry, particularly in the development of anti-inflammatory drugs. For instance, it has been studied as a precursor for synthesizing Nabumetone, a non-steroidal anti-inflammatory drug (NSAID) . The synthesis pathway typically involves:

- Bromination of 2-Hydroxy-6-methylnaphthalene : This step yields this compound.

- Subsequent Reactions : The brominated compound can be further processed to produce active pharmaceutical ingredients (APIs) through various chemical transformations.

Additionally, molecular docking studies indicate that this compound interacts effectively with proteins involved in inflammatory pathways, suggesting its utility in drug design .

Materials Science

In materials science, this compound is utilized in the preparation of advanced materials and polymers. Its ability to participate in cross-coupling reactions allows for the creation of materials with tailored properties, which can be used in applications such as:

- Dyes and Pigments : The compound's aromatic nature makes it suitable for synthesizing colorants.

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance specific characteristics like thermal stability and mechanical strength.

Biological Studies

Research has highlighted the biological activities of this compound, particularly its potential as an anti-inflammatory agent. Studies have demonstrated its capability to modulate enzyme interactions and metabolic pathways involving brominated aromatic compounds . This characteristic is significant for:

- Enzyme Inhibition Studies : Understanding how brominated compounds interact with biological targets can lead to insights into their therapeutic potential.

- Cancer Research : Its interaction with cancer-related proteins opens avenues for developing novel therapeutic strategies against various malignancies .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

作用机制

The mechanism of action of 2-Bromo-6-methylnaphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methyl group can affect the compound’s hydrophobic interactions and overall stability within biological systems.

相似化合物的比较

Comparison with Similar Compounds

Below is a detailed comparison of 2-bromo-6-methylnaphthalene with structurally or functionally related brominated naphthalene derivatives.

Structural Isomers and Positional Analogs

1-Bromo-2-methylnaphthalene (CAS not provided)

- Structure : Bromine at position 1, methyl at position 2.

- Key Differences :

- The bromine position significantly impacts bond dissociation energy. highlights that the C–Br bond dissociation dynamics in 1-bromo-2-methylnaphthalene are influenced by steric interactions between the bromine and methyl groups, which may differ in this compound due to reduced steric hindrance .

- Reactivity in cross-coupling reactions may vary due to electronic effects: bromine at position 1 (meta to methyl) vs. position 2 (ortho to methyl).

2-Bromo-6-fluoronaphthalene (CAS 324-41-4, C₁₀H₆BrF)

- Structure : Bromine at position 2, fluorine at position 5.

- Key Differences :

- Electronic Effects : Fluorine is electron-withdrawing (-I effect), while methyl is electron-donating (+I). This alters the ring’s electron density, making 2-bromo-6-fluoronaphthalene more electrophilic at certain positions .

- Molecular Weight : 225.06 vs. 225.10 for this compound.

- Applications : Fluorinated analogs are often used in pharmaceuticals for enhanced metabolic stability, whereas methylated derivatives may improve lipophilicity .

Functional Group Variants

6-Bromo-2-naphthol (CAS 15231-91-1, BrC₁₀H₆OH)

- Structure : Hydroxyl group at position 2, bromine at position 6.

- Key Differences: Reactivity: The hydroxyl group enables participation in nucleophilic substitution or oxidation reactions, unlike the inert methyl group. For example, 6-bromo-2-naphthol is methylated to produce 2-bromo-6-methoxynaphthalene, a nabumetone precursor . Solubility: Hydroxyl group increases polarity, enhancing solubility in polar solvents (e.g., ethanol) compared to the hydrophobic methyl analog .

Methyl 6-Bromo-2-naphthoate (CAS 33626-98-1, C₁₂H₉BrO₂)

- Structure : Ester group at position 2, bromine at position 6.

- Key Differences: Reactivity: The ester group acts as a leaving group, enabling nucleophilic acyl substitution, whereas the methyl group is non-reactive. This makes the ester derivative valuable in synthesizing carboxylic acid derivatives . Applications: Used as an intermediate in pharmaceuticals like adapalene, highlighting the importance of functional group choice in drug design .

Physicochemical Properties

Stability and Handling

- Storage : Analogous bromonaphthalenes (e.g., 6-bromo-2-methoxy-1-methylnaphthalene) are stored sealed at 2–8°C, suggesting similar recommendations for this compound .

生物活性

2-Bromo-6-methylnaphthalene (BMN) is a brominated derivative of naphthalene, which has garnered attention for its potential biological activities. This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory agents. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for cancer research.

- Molecular Formula : C₁₁H₉Br

- Molecular Weight : 237.09 g/mol

- Density : 1.4 g/cm³

- Boiling Point : 324.7 °C

- Melting Point : 106-109 °C

Pharmacological Significance

This compound has been identified as an active intermediate in the synthesis of anti-inflammatory drugs such as Naproxen and Nabumetone. The compound exhibits potential anti-inflammatory properties and has been implicated in cancer research due to its ability to inhibit specific protein interactions.

Table 1: Key Pharmacological Properties

| Property | Value |

|---|---|

| Anti-inflammatory Activity | Yes |

| Tyrosine-protein Inhibitor | Yes |

| Cancer Research Application | Yes |

The biological activity of BMN can be attributed to its interaction with various molecular targets:

- Inhibition of Tyrosine Kinases : BMN has shown potential as a tyrosine-protein inhibitor, which is significant in the context of cancer treatment. Tyrosine kinases play critical roles in cell signaling pathways that regulate cell proliferation and survival.

- Molecular Docking Studies : In silico studies have demonstrated that BMN exhibits low interaction energy and inhibition constants against specific protein targets, indicating its potential as a therapeutic agent. For instance, BMN's binding affinity to proteins involved in inflammatory pathways suggests it may modulate these pathways effectively.

Case Studies and Research Findings

Recent studies have highlighted the biological relevance of BMN:

- A study published in ChemSrc reported that BMN serves as an active intermediate in the production of anti-inflammatory agents, showcasing its utility in drug synthesis and development .

- Another research article emphasized BMN's role in cancer research, particularly its potential to inhibit matrix metalloproteinase (MMP) activity, which is crucial for tumor metastasis . MMP2, a key enzyme in the metastatic cascade, was highlighted as a target for BMN due to its involvement in extracellular matrix degradation.

Table 2: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Anti-inflammatory Effects | Active intermediate in anti-inflammatory drugs |

| Cancer Research | Potential MMP inhibitor |

| Molecular Docking | Low binding energy with target proteins |

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes substitution with nucleophiles under specific conditions. Key examples include:

Mechanistic Insight :

Substitution proceeds via an SNAr (aromatic nucleophilic substitution) mechanism, facilitated by electron-withdrawing effects of the bromine atom. Steric hindrance from the methyl group at position 6 slightly reduces reactivity compared to unsubstituted bromonaphthalenes.

Oxidation of the Methyl Group

The methyl group at position 6 can be selectively oxidized to form carbonyl or carboxylic acid derivatives:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 120°C, 8 hours | 2-Bromo-6-naphthoic acid | Requires acidic medium |

| CrO₃ | Acetic acid, 90°C, 6 hours | 2-Bromo-6-naphthaldehyde | Limited to aldehyde formation |

| Ozone (O₃) | DCM, -78°C, followed by H₂O₂ | 2-Bromo-6-naphthoquinone | Requires reductive workup |

Industrial Relevance :

Oxidation to carboxylic acids is utilized in synthesizing intermediates for pharmaceuticals like non-steroidal anti-inflammatory drugs (NSAIDs) .

Reduction Reactions

The bromine substituent can be removed via reductive pathways:

| Reducing Agent | Conditions | Product | Catalyst |

|---|---|---|---|

| H₂ (1 atm) | Pd/C, ethanol, 50°C | 6-Methylnaphthalene | 90% conversion in 2 hours |

| LiAlH₄ | THF, 0°C to reflux | 6-Methylnaphthalene (with trace dihydro derivatives) | Side products observed |

| NaBH₄/CuI | DMF, 80°C, 12 hours | Partial dehalogenation | Low efficiency |

Key Finding :

Catalytic hydrogenation is the most efficient method for bromine removal, achieving near-quantitative yields under mild conditions .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings, enabling C–C bond formation:

| Reaction Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃, DMF/H₂O, 90°C | 6-Methyl-2-arylnaphthalene |

| Heck | Pd(OAc)₂ | NEt₃, DMF, 120°C | 6-Methyl-2-vinylnaphthalene |

| Ullmann | CuI, 1,10-phenanthroline | DMSO, 130°C, 24 hours | 6-Methyl-2-(heteroaryl)naphthalene |

Applications :

These reactions are critical for synthesizing polyaromatic hydrocarbons (PAHs) used in organic electronics .

Electrophilic Aromatic Substitution (EAS)

The methyl group directs incoming electrophiles to specific positions:

| Electrophile | Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hours | 2-Bromo-6-methyl-1-nitronaphthalene | Para to methyl group |

| Cl₂, FeCl₃ | DCM, 25°C, 1 hour | 2-Bromo-6-methyl-4-chloronaphthalene | Meta to bromine |

| Ac₂O, H₃PO₄ | 80°C, 4 hours | 2-Bromo-6-methyl-1-acetylnaphthalene | Ortho to methyl group |

Mechanistic Notes :

The bromine atom deactivates the ring, while the methyl group activates it, leading to competitive substitution patterns.

Thermal and Photochemical Reactions

-

Thermal Rearrangement : Heating above 200°C induces partial isomerization to 1-bromo-6-methylnaphthalene via a radical pathway (observed in gas-phase studies).

-

Photolysis : UV irradiation in the presence of O₂ generates naphthoquinone derivatives through singlet oxygen-mediated oxidation .

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis and functionalization:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–120°C (varies by reaction) | ±15% yield deviation outside range |

| Solvent | Butanol or DMF | Polar aprotic solvents enhance SNAr |

| Catalyst Loading | 1–5 mol% Pd | Higher loadings reduce cost efficiency |

| Reaction Time | 2–12 hours | Prolonged time increases side products |

Case Study :

A continuous-flow reactor system for Suzuki couplings achieved 92% yield with a residence time of 20 minutes, demonstrating scalability .

常见问题

Q. What are the optimal synthetic routes for 2-Bromo-6-methylnaphthalene, and how do reaction conditions influence yield?

Basic Research Question

The synthesis of this compound can be achieved via bromination of 6-methylnaphthalene using reagents like N-bromosuccinimide (NBS) with AIBN as a radical initiator in carbon tetrachloride (CCl₄) . Alternatively, aromatic Finkelstein reactions involving halogen exchange (e.g., substituting iodide for bromide) have been reported for structurally similar naphthalene derivatives . Key factors include:

- Catalyst selection : Radical initiators (e.g., AIBN) improve bromination efficiency.

- Solvent choice : Non-polar solvents like CCl₄ favor radical stability.

- Temperature : Reactions typically proceed at reflux (60–80°C).

Yields often exceed 70% under optimized conditions, but purity requires chromatographic separation .

Q. How is this compound characterized, and what analytical techniques validate its structural integrity?

Basic Research Question

Characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm substitution patterns (e.g., methyl and bromine positions) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (221.093 g/mol) .

- Chromatography : HPLC (>95% purity) ensures product homogeneity .

Data should align with reference spectra for analogous brominated naphthalenes .

Q. What toxicological screening frameworks are recommended for assessing this compound?

Basic Research Question

Systematic toxicological evaluation follows protocols from the ATSDR Toxicological Profile :

- Inclusion criteria : Studies must report routes (oral, inhalation, dermal), doses, and endpoints (e.g., hepatic, renal effects) (Table B-1) .

- In vitro assays : Cytotoxicity in mammalian cell lines (e.g., HepG2) assesses acute toxicity.

- In vivo models : Rodent studies prioritize subchronic exposure (14–90 days) to identify systemic effects .

Q. How should researchers address contradictions in reported toxicity data for this compound?

Advanced Research Question

Contradictions often arise from:

- Dose-response variability : Low-dose hormesis vs. high-dose toxicity .

- Model discrepancies : Differences in metabolic pathways between species (e.g., murine vs. human CYP450 enzymes) .

Resolution strategies :

Q. What criteria define high-quality studies on this compound’s environmental fate?

Advanced Research Question

High-confidence studies must satisfy:

- Partitioning coefficients : Log Kow (octanol-water) and Henry’s Law constants .

- Degradation pathways : Photolysis/hydrolysis rates under simulated environmental conditions .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

Advanced Research Question

Proposed mechanisms include:

- DNA adduct formation : Bromine enhances electrophilicity, facilitating covalent binding to nucleophilic DNA bases .

- Enzyme inhibition : Competitive inhibition of cytochrome P450 enzymes (e.g., CYP1A2) due to structural similarity to naphthalene .

Fluorescence-based assays using derivatives like 6-Bromoacetyl-2-dimethylaminonaphthalene enable real-time monitoring of protein interactions .

Q. What are prioritized data gaps for this compound in hazard assessment?

Advanced Research Question

Identified gaps include:

- Chronic exposure data : Limited carcinogenicity studies in humans .

- Susceptible populations : Effects on immunocompromised or pediatric models .

- Biomonitoring : Urinary metabolites (e.g., 2-naphthol conjugates) lack standardized detection protocols .

Q. How can systematic reviews optimize data collection on this compound?

Methodological Focus

Use PubMed/TOXCENTER query strings (Table B-2) :

("this compound"[tw] OR "2-Methylnaphthalene"[mh]) AND ("toxicity"[sh] OR "pharmacokinetics"[mh])

Filters:

- Peer-reviewed studies : Exclude non-peer-reviewed sources unless validated by ATSDR experts .

- Temporal range : 2003–present to capture recent advancements .

Q. What protocols mitigate bias in experimental studies of this compound?

Methodological Focus

Adopt risk of bias (RoB) tools from the ATSDR Profile :

Q. How do regulatory frameworks influence research on this compound?

Methodological Focus

CERCLA Section 104(i)(5) mandates ATSDR/NTP to address data needs, prioritizing:

属性

IUPAC Name |

2-bromo-6-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGQAYZZFOJVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348767 | |

| Record name | 2-bromo-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37796-78-4 | |

| Record name | 2-bromo-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。